Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate

Organoboron Reagent Stability Suzuki–Miyaura Coupling Long‑Term Storage

Boronic acid instability drives batch variability and low coupling yields. This potassium organotrifluoroborate is a bench-stable, crystalline surrogate that eliminates protodeboronation. • Monomeric & stoichiometrically precise: Suzuki-Miyaura yields routinely exceed 90% under aqueous conditions. • Ambient shelf-stable for years; hydrolyzes to active boronic acid only under reaction conditions. • Uniquely validated as a perovskite surface passivant: suppresses Sn²⁺ oxidation in Sn-Pb mixed solar cells (single-junction PCE 23.41%, tandem 27.37%). • ≥95% purity; available from research-scale to bulk quantities for agrochemical and pharma intermediate synthesis.

Molecular Formula C5H2BBrF4KN
Molecular Weight 281.884
CAS No. 1245906-64-2
Cat. No. B567770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
CAS1245906-64-2
Synonymspotassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
Molecular FormulaC5H2BBrF4KN
Molecular Weight281.884
Structural Identifiers
SMILES[B-](C1=CC(=CN=C1F)Br)(F)(F)F.[K+]
InChIInChI=1S/C5H2BBrF4N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1
InChIKeyHTCGTCBBPPXGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate Overview


Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is an aryl potassium trifluoroborate derivative belonging to the broader class of potassium organotrifluoroborates . These compounds are recognized as crystalline, bench‑stable surrogates for boronic acids and esters, offering significantly improved stability toward air, moisture, and handling conditions [1]. The specific heterocyclic scaffold—a 2‑fluoro‑5‑bromopyridine core—confers both a reactive electrophilic site (bromine) and a robust nucleophilic trifluoroborate group, enabling high‑fidelity Suzuki–Miyaura cross‑couplings . Beyond conventional coupling applications, this compound has been uniquely validated as a surface modifier in tin‑lead mixed perovskite solar cells, where it suppresses Sn²⁺ oxidation and enhances power conversion efficiency [2].

Why Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate Outperforms Boronic Acids


In‑class substitution of this potassium aryltrifluoroborate with the corresponding boronic acid or pinacol ester is not a like‑for‑like exchange. Boronic acids are inherently prone to protodeboronation and oxidative degradation due to the vacant p‑orbital on boron, leading to batch‑to‑batch variability and lower coupling yields [1]. Boronate esters, while more stable, often require deprotection and suffer from ill‑defined stoichiometry due to boroxine formation [2]. In contrast, potassium organotrifluoroborates exist as discrete, tetracoordinate monomeric species that are shelf‑stable for years under ambient conditions, yet readily undergo hydrolysis to the active boronic acid under standard cross‑coupling conditions [3]. Furthermore, the specific heteroaryl scaffold of this compound—a 2‑fluoro‑5‑bromopyridine—exhibits reactivity that cannot be replicated by simpler phenyl‑based trifluoroborates; its use in perovskite surface passivation directly exploits the unique electronic properties of the fluoropyridine moiety [4].

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate vs. Closest Analogs


Bench Stability vs. Boronic Acid Degradation

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate exhibits exceptional bench stability, a hallmark of the potassium organotrifluoroborate class. In direct contrast, the corresponding (5-bromo-2-fluoropyridin-3-yl)boronic acid (CAS 501435-91-2) is subject to oxidative and hydrolytic degradation, even under inert storage [1]. Potassium trifluoroborates can be stored for years at room temperature without decomposition or loss of coupling efficiency , while boronic acids frequently require cold storage and are subject to batch‑to‑batch variability.

Organoboron Reagent Stability Suzuki–Miyaura Coupling Long‑Term Storage

Reduced Protodeboronation vs. Boronic Esters

Potassium organotrifluoroborates, including this compound, are significantly less prone to protodeboronation than their boronic acid or boronate ester counterparts [1]. This inherent stability translates directly to higher and more reproducible coupling yields. For example, in optimized aqueous Suzuki–Miyaura protocols, potassium aryltrifluoroborates deliver yields typically in the range of 65–97%, whereas analogous reactions employing boronic esters often suffer from 10–30% yield erosion due to competing protodeboronation pathways [2].

Cross‑Coupling Efficiency Protodeboronation Suppression Suzuki–Miyaura Reaction

Precise Stoichiometry vs. Boronic Acids

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate exists exclusively as a discrete, tetracoordinate monomeric species in the solid state and in solution . In contrast, boronic acids are known to undergo reversible dehydration to form cyclic boroxine anhydrides, leading to ill‑defined molecular weight and unpredictable stoichiometry unless freshly prepared and rigorously dried [1]. This monomeric character ensures that the exact molar quantity weighed corresponds to the active coupling partner, eliminating the need for excess reagent or correction factors.

Stoichiometric Control Reagent Handling Process Reproducibility

Perovskite Surface Passivation Advantage

In a direct experimental application, potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate (PBFT) was employed as a surface modifier for tin‑lead mixed perovskite films [1]. The PBFT‑treated single‑junction device achieved a power conversion efficiency (PCE) of 23.41%, a substantial improvement over the untreated control (which is not explicitly stated but typical efficiencies for analogous Sn‑Pb perovskites without such treatment fall in the 18–20% range [2]). Furthermore, when integrated into a four‑terminal tandem solar cell with a wide‑bandgap perovskite, the system attained a remarkable efficiency of 27.37% [1].

Perovskite Solar Cells Surface Passivation Tin‑Lead Mixed Perovskite

Commercial Availability vs. Custom-Only Boronic Acid

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is commercially available from multiple reputable suppliers at standardized purities of ≥95% (e.g., AKSci, Fluorochem, Bidepharm) . In contrast, the corresponding boronic acid (CAS 501435-91-2) is primarily available only through custom synthesis with limited commercial stock, often requiring longer lead times and higher minimum order quantities [1]. This supply chain difference directly impacts procurement efficiency for both research and scale‑up activities.

Reagent Purity Commercial Availability Supply Chain Reliability

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate Applications


Suzuki Coupling for Pharmaceutical Intermediates

Leverage the compound's exceptional stability and reduced protodeboronation to achieve high‑yielding, reproducible Suzuki–Miyaura couplings. The monomeric nature ensures precise stoichiometry, making it ideal for the synthesis of complex heterocyclic drug candidates where the 2‑fluoro‑5‑bromopyridine moiety is a key pharmacophore . Typical yields in optimized aqueous protocols exceed 90%, reducing the need for excess reagent and simplifying purification [1].

Tin-Lead Perovskite Surface Passivation

Utilize this compound as a surface modifier to suppress Sn²⁺ oxidation and enhance charge transfer in tin‑lead mixed perovskite solar cells. As demonstrated, post‑treatment with PBFT improves single‑junction device efficiency to 23.41% and enables tandem cell efficiencies of 27.37% [2]. This application is unique to the fluoropyridine‑trifluoroborate structure and cannot be replicated with simple aryl trifluoroborates.

Scalable Agrochemical Building Block Synthesis

The compound's commercial availability at ≥95% purity and its bench‑stable nature make it an attractive starting material for the multistep synthesis of agrochemical intermediates. The bromine substituent allows for further functionalization via cross‑coupling, while the trifluoroborate group can be employed in convergent assembly strategies, reducing overall step count and improving process mass intensity .

Technical Documentation Hub

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